molecular formula C9H10N2OS B15053548 N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine

Cat. No.: B15053548
M. Wt: 194.26 g/mol
InChI Key: IPLBQEJKFQCKLJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine is a heterocyclic compound that contains both a thiazole and a furan ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both thiazole and furan rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Furanones and thiazole oxides.

    Reduction: Dihydrothiazoles and reduced furan derivatives.

    Substitution: Halogenated thiazole and furan derivatives.

Scientific Research Applications

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s ability to modulate multiple pathways makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Furan Derivatives: Compounds such as furfural and furanones are known for their industrial and biological applications.

Uniqueness

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine is unique due to the combination of thiazole and furan rings in a single molecule. This dual-ring structure imparts a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

N-methyl-N-(1,3-thiazol-2-ylmethyl)furan-2-amine

InChI

InChI=1S/C9H10N2OS/c1-11(9-3-2-5-12-9)7-8-10-4-6-13-8/h2-6H,7H2,1H3

InChI Key

IPLBQEJKFQCKLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=CS1)C2=CC=CO2

Origin of Product

United States

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